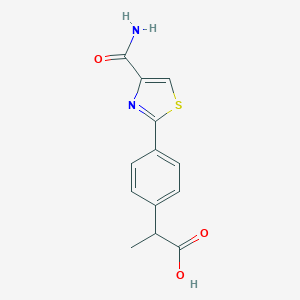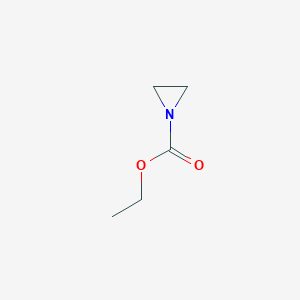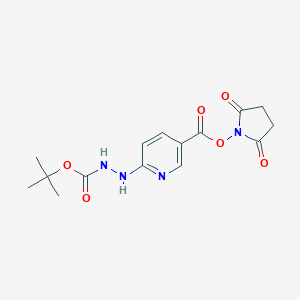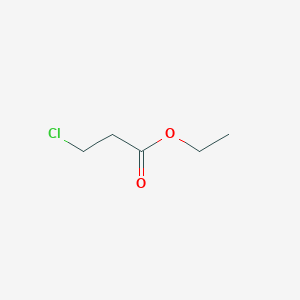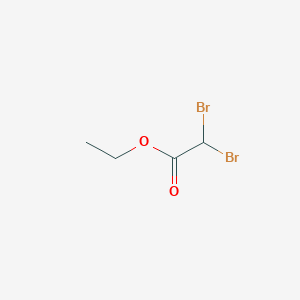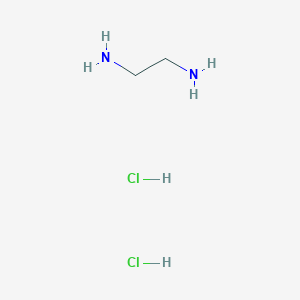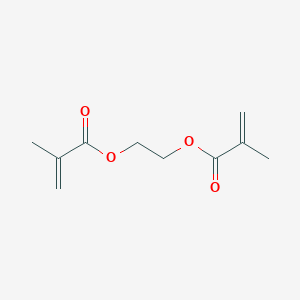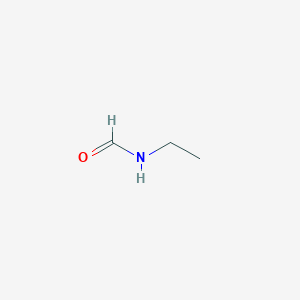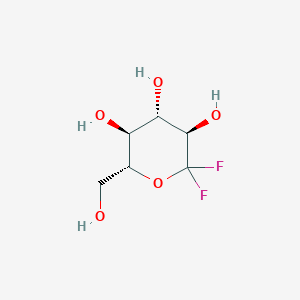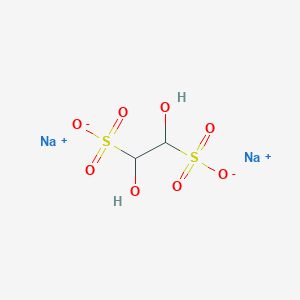
1,2-Dihidroxietil-1,2-disulfonato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,2-dihydroxyethane-1,2-disulfonate, also known as glyoxal sodium bisulfite addition compound, is a chemical compound with the molecular formula C₂H₄Na₂O₈S₂. It is a white crystalline solid that is highly soluble in water and slightly soluble in alcohols. This compound is known for its strong hygroscopic properties and stability under normal conditions .
Aplicaciones Científicas De Investigación
Sodium 1,2-dihydroxyethane-1,2-disulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in biochemical assays and as a preservative for biological samples.
Medicine: Investigated for its potential use in drug formulations and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the textile and paper industries as a bleaching agent and in the production of certain polymers
Mecanismo De Acción
Target of Action
It’s known that this compound is used in various chemical reactions as a reagent .
Mode of Action
It’s known to participate in chemical reactions, for instance, it was used to convert N-benzyl-2,3,4-trimethoxyaniline to sodium 5,6,7-trimethoxy-1-benzylindolyl-2-sulfite . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of 6-hydroxyquinoxaline
Pharmacokinetics
It’s also a P-gp substrate . These properties can impact the bioavailability of the compound.
Result of Action
It’s known to participate in chemical reactions as a reagent
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 1,2-dihydroxyethane-1,2-disulfonate. For instance, the compound’s reactivity can be influenced by factors such as temperature . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 1,2-dihydroxyethane-1,2-disulfonate is typically synthesized by reacting glyoxal with sodium bisulfite. The reaction is carried out in an aqueous medium at a temperature range of 60-75°C. The glyoxal-sodium bisulfite adduct is formed, which is then isolated and purified .
Industrial Production Methods: In industrial settings, the production of sodium 1,2-dihydroxyethane-1,2-disulfonate involves the continuous addition of glyoxal to a solution of sodium bisulfite under controlled temperature and pH conditions. The product is then crystallized, filtered, and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1,2-dihydroxyethane-1,2-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form glycols.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Glycols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Sodium bisulfite: Similar in its reducing properties but lacks the additional hydroxyl groups.
Sodium metabisulfite: Also a reducing agent but with different reactivity due to its dimeric structure.
Sodium sulfite: Another reducing agent but with different solubility and stability properties.
Uniqueness: Sodium 1,2-dihydroxyethane-1,2-disulfonate is unique due to its dual functionality as both a reducing agent and a nucleophile, as well as its strong hygroscopic properties and stability under normal conditions .
Propiedades
Número CAS |
517-21-5 |
|---|---|
Fórmula molecular |
C2H6NaO8S2 |
Peso molecular |
245.2 g/mol |
Nombre IUPAC |
disodium;1,2-dihydroxyethane-1,2-disulfonate |
InChI |
InChI=1S/C2H6O8S2.Na/c3-1(11(5,6)7)2(4)12(8,9)10;/h1-4H,(H,5,6,7)(H,8,9,10); |
Clave InChI |
NFXSEUVNMBFFKI-UHFFFAOYSA-N |
SMILES |
C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C(C(O)S(=O)(=O)O)(O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
517-21-5 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Glyoxal Sodium Bisulfite and what is it used for in scientific research?
A1: Glyoxal Sodium Bisulfite, also known as Sodium 1,2-dihydroxyethane-1,2-disulfonate, is a versatile chemical compound used in various research applications. While not a pharmaceutical itself, it serves as a valuable building block in synthesizing organic compounds, including potential drug candidates.
Q2: How does Glyoxal Sodium Bisulfite contribute to the synthesis of these different compounds?
A2: Glyoxal Sodium Bisulfite acts as a reactant, effectively introducing a two-carbon unit with specific functional groups into the target molecules. This incorporation alters the chemical structure and potentially the biological activity of the resulting compounds.
Q3: Beyond the examples mentioned, are there other applications of Glyoxal Sodium Bisulfite in scientific research?
A3: Yes, research also explores its use as a resist agent in textile dyeing and printing. Specifically, its interaction with reactive dyes like C.I. Reactive Black 5 on cotton fabrics reveals its ability to influence dye uptake and create desired patterns []. This application highlights its diverse functionality beyond purely synthetic chemistry.
Q4: Has the structure of Glyoxal Sodium Bisulfite been studied in relation to its activity?
A4: While the provided research excerpts don't delve into specific structure-activity relationship (SAR) studies for Glyoxal Sodium Bisulfite, they highlight an interesting observation regarding its reaction with isatin derivatives [, ]. Researchers observed that using 1-substituted aminomethyl derivatives of isatin unexpectedly yielded the indolone-spiro-hydroxytetronimide without the substituent at position 1. This finding suggests that subtle changes in the reacting partners can significantly influence the reaction outcome and potentially the properties of the final compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


